6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid
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Overview
Description
6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid is an organic compound that belongs to both the pyridine and pyrimidine families. It has a molecular formula of C10H11N3O3 and a molecular weight of 221.21 g/mol . This compound is notable for its unique structure, which combines a nicotinic acid moiety with a tetrahydropyrimidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid typically involves the condensation of nicotinic acid derivatives with tetrahydropyrimidinone precursors. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the specific industrial or laboratory protocols .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid include other nicotinic acid derivatives and pyrimidinone-containing molecules. Examples include:
- 6-[2-Oxo-1,2-dihydropyrimidin-1-yl]nicotinic acid
- 6-[2-Oxo-1,2,3,4-tetrahydropyrimidin-1-yl]nicotinic acid .
Uniqueness
What sets this compound apart is its unique combination of a nicotinic acid moiety with a tetrahydropyrimidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(2-oxo-1,3-diazinan-1-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-9(15)7-2-3-8(12-6-7)13-5-1-4-11-10(13)16/h2-3,6H,1,4-5H2,(H,11,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFISAYEINTSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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